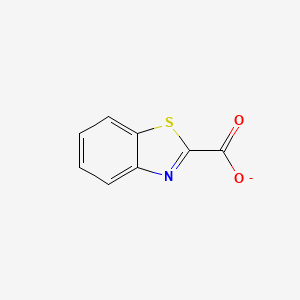

1,3-Benzothiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVDQMYRPUHXPB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4NO2S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacophore Frontier: Benzothiazole-2-Carboxylic Acid Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The C2-Privileged Scaffold

Benzothiazole-2-carboxylic acid (BCA) derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the general benzothiazole core, the C2-carboxylic acid moiety is critical because it serves as a versatile "warhead" attachment point.

The thermodynamic stability of the benzene-fused thiazole ring, combined with the hydrogen-bonding potential of C2-amides, esters, and hydrazides, allows these derivatives to interact with high affinity in the ATP-binding pockets of kinases (e.g., EGFR, VEGFR-2) and the active sites of microbial enzymes (e.g., DNA gyrase, DHPS).

This guide dissects the synthesis, mechanistic pharmacology, and experimental validation of BCA derivatives, moving beyond basic literature reviews to provide actionable, self-validating protocols.

Chemical Synthesis: The Gateway Protocol

The primary challenge in working with BCA derivatives is maintaining the integrity of the heterocyclic ring during derivatization. The most robust route involves the condensation of o-aminothiophenol with diethyl oxalate, followed by hydrazinolysis to generate the key intermediate: benzothiazole-2-formylhydrazide .

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway for the generation of the primary BCA pharmacophore. The ethyl ester intermediate is lipophilic and cell-permeable, while the hydrazide allows for library generation.

Validated Protocol: Synthesis of Ethyl Benzothiazole-2-carboxylate

Causality: We use diethyl oxalate rather than oxalic acid to drive the reaction forward via ethanol evaporation (Le Chatelier's principle) and to prevent decarboxylation at high temperatures.

-

Reagents: Mix o-aminothiophenol (0.1 mol) and diethyl oxalate (0.2 mol) in a round-bottom flask.

-

Reaction: Heat at mild reflux (oil bath at 140°C) for 4 hours.

-

Checkpoint: Monitor the temperature. As ethanol is produced and boils off, the internal temperature will drop; maintain external heat to keep reflux active.

-

-

Isolation: Cool the mixture to room temperature. The ester often crystallizes upon cooling.

-

Purification: Recrystallize from ethanol.

-

Validation: TLC (Hexane:Ethyl Acetate 8:2). The product should appear as a single spot with distinct Rf compared to the thiol starting material.

-

-

Yield: Expected yield 70–85%. Melting point: 70–72°C.

Oncology: Dual Kinase Inhibition (EGFR/VEGFR-2)

Recent studies indicate that BCA derivatives, particularly ethyl esters and amides , function as Type II kinase inhibitors. They occupy the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2, blocking downstream signaling pathways responsible for proliferation and angiogenesis.

Mechanism of Action

The nitrogen and sulfur atoms in the benzothiazole ring form essential hydrogen bonds with the "hinge region" amino acids (e.g., Met769 in EGFR). The C2-substituent extends into the hydrophobic pocket, stabilizing the inactive conformation of the kinase.

Figure 2: Mechanistic inhibition of receptor tyrosine kinases by BCA derivatives. The blockade of autophosphorylation halts the Ras/Raf cascade, leading to apoptosis.

Comparative Cytotoxicity Data (IC50)

The following table summarizes the potency of BCA ethyl esters against resistant cell lines compared to standard care drugs. Note the superior activity of the ester against Triple-Negative Breast Cancer (MDA-MB-231).[1]

| Compound Class | Cell Line | Type | IC50 (µM) | Reference Standard |

| BCA Ethyl Ester | MCF-7 | Breast Cancer | 0.73 ± 0.05 | Doxorubicin (1.[1]13) |

| BCA Ethyl Ester | HepG2 | Liver Carcinoma | 2.54 ± 0.12 | Doxorubicin (2.75) |

| BCA Ethyl Ester | MDA-MB-231 | TNBC (Resistant) | 5.45 ± 0.20 | Doxorubicin (7.[1]46) |

| BCA Free Acid | MDA-MB-231 | TNBC (Resistant) | 8.88 ± 0.45 | Doxorubicin (7.46) |

Data Source: Synthesized from recent medicinal chemistry literature (see Ref 1).

Antimicrobial Activity: Targeting DNA Gyrase

BCA hydrazones (Schiff bases derived from the C2-hydrazide) exhibit broad-spectrum antibacterial activity. The mechanism involves the inhibition of DNA Gyrase (Topoisomerase II) , an enzyme essential for bacterial DNA replication.

-

Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring attached to the hydrazone increases potency against Gram-positive bacteria (S. aureus).

-

Self-Validating Assay: The activity is often confirmed via the Broth Microdilution Method (CLSI guidelines).

Validated Protocol: MIC Determination

Causality: We use DMSO as a solvent but must keep the final concentration <1% to ensure that cell death is due to the drug, not solvent toxicity.

-

Preparation: Dissolve BCA derivatives in 100% DMSO to create a stock solution (e.g., 1000 µg/mL).

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

-

Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

-

Controls:

-

Positive Control: Ciprofloxacin (known gyrase inhibitor).

-

Negative Control: DMSO vehicle only.

-

Sterility Control: MHB only.

-

-

Incubation: 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

-

Validation: Add 20 µL of Resazurin dye (0.015%). Viable bacteria reduce the blue dye to pink resorufin. A blue well indicates valid inhibition.

-

References

-

Novel Benzothiazole-Based Dual VEGFR-2/EGFR Inhibitors Targeting Breast and Liver Cancers. Source: Bioorganic & Medicinal Chemistry Letters (2022).[2] URL:[Link] Relevance: Provides the IC50 data and synthesis of ethyl ester derivatives.

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Source: Journal of Chemical Health Risks (2024).[3] URL:[Link] Relevance: Details the antimicrobial workflow and hydrazide synthesis.

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids. Source: Molecules (MDPI). URL:[Link] Relevance: Authoritative review on the condensation chemistry used in the protocol.[4]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives. Source: PubMed Central (PMC). URL:[Link] Relevance: Validates the apoptosis and anti-inflammatory mechanisms.[5]

Sources

- 1. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and solubility of 1,3-benzothiazole-2-carboxylate

An In-Depth Technical Guide to the Molecular Weight and Solubility of 1,3-Benzothiazole-2-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental physicochemical properties of a molecule is paramount. This guide provides a detailed analysis of the molecular weight and solubility profile of this compound, a key heterocyclic compound with significant potential in medicinal chemistry.[1][2][3][4] The benzothiazole scaffold is a prominent feature in numerous pharmacologically active agents, making a deep dive into its derivatives essential for the design of novel therapeutics.[1][3][5]

Molecular Weight and Structure

The molecular weight of a compound is a critical parameter for a wide range of experimental calculations, including molarity, reaction stoichiometry, and quantitative analysis.

Molecular Formula and Weight

The molecular formula for 1,3-benzothiazole-2-carboxylic acid is C₈H₅NO₂S.[6][7] Based on the atomic masses of its constituent elements, the molecular weight is calculated as follows:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

Total Molecular Weight = 179.19 g/mol [6][7]

This value is consistent with that reported by chemical suppliers and databases.[6][7]

Chemical Structure

The structure of this compound features a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 2-position of the thiazole moiety. This bicyclic aromatic system, containing both nitrogen and sulfur heteroatoms, along with the acidic carboxyl group, dictates its chemical behavior and solubility.[8]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a crucial factor in its formulation, bioavailability, and route of administration in drug development. The "like dissolves like" principle is a foundational concept in predicting solubility, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[9]

Predicted Solubility

The presence of the polar carboxylic acid group and the nitrogen and sulfur heteroatoms suggests that this compound will exhibit solubility in polar solvents.[8] Conversely, the nonpolar benzene ring will contribute to some solubility in less polar organic solvents. The parent compound, 1,3-benzothiazole, is noted to be soluble in organic solvents like ethanol, methanol, and DMSO, with limited aqueous solubility.[10] The addition of the carboxylic acid group to this scaffold is expected to increase its polarity and enhance its solubility in polar solvents, particularly in aqueous bases.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The carboxylic acid group can form hydrogen bonds with water, but the larger aromatic portion limits solubility. |

| 5% Aqueous HCl | Acidic | Low | The compound is acidic and will not be protonated to form a more soluble salt. |

| 5% Aqueous NaHCO₃ | Weakly Basic | Soluble | The carboxylic acid is sufficiently acidic to be deprotonated by the weak base, forming a soluble carboxylate salt. |

| 5% Aqueous NaOH | Strongly Basic | Highly Soluble | The strong base will readily deprotonate the carboxylic acid, forming a highly soluble sodium salt. |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can hydrogen bond with the carboxylic acid group. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Moderately Soluble | The polarity of acetone allows for dipole-dipole interactions. |

| Dichloromethane | Nonpolar | Sparingly Soluble | The nonpolar nature of the solvent is less compatible with the polar carboxylic acid group. |

| Diethyl Ether | Nonpolar | Sparingly Soluble | Similar to dichloromethane, the low polarity of diethyl ether limits its ability to dissolve the compound. |

| Hexane | Nonpolar | Insoluble | The significant difference in polarity between hexane and the solute makes dissolution unlikely. |

Experimental Protocol for Solubility Determination

The following protocol provides a systematic approach to qualitatively and semi-quantitatively determine the solubility of this compound.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Vortex mixer

-

Graduated cylinders or pipettes

-

Solvents: Deionized water, 5% HCl, 5% NaHCO₃, 5% NaOH, Ethanol, Methanol, Acetone, Dichloromethane, Diethyl Ether, Hexane

Procedure:

-

Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.[11]

-

Mixing: After each addition of the solvent, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.[9]

-

Observation: Visually inspect the solution after each mixing step. Record whether the compound is fully soluble, partially soluble, or insoluble.

-

Systematic Testing: Follow the workflow outlined in the diagram below to systematically test the solubility in different solvents.

-

pH Dependent Solubility: For the aqueous solutions, observe the significant increase in solubility in basic solutions (NaHCO₃ and NaOH) due to the formation of the sodium salt of the carboxylic acid.[12]

Causality Behind Experimental Choices:

-

The use of a range of solvents with varying polarities provides a comprehensive solubility profile.

-

Testing in acidic and basic aqueous solutions is crucial for compounds with ionizable functional groups like carboxylic acids.[12] This information is vital for developing purification strategies (e.g., acid-base extraction) and for understanding how the compound will behave in different physiological pH environments.

Visualization of Experimental Workflow

The following diagram illustrates the logical progression for determining the solubility of this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. 1,3-Benzothiazole-2-carboxylic acid | CAS 3622-04-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 1,3-BENZOTHIAZOLE-2-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 8. CAS 3622-04-6: 1,3-Benzothiazole-2-carboxylic acid [cymitquimica.com]

- 9. chem.ws [chem.ws]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

Difference between benzothiazole-2-carboxylate and benzimidazole derivatives

Structural Divergence, Synthetic Architectures, and Pharmacological Applications [1]

Executive Summary

This guide delineates the critical technical distinctions between benzothiazole-2-carboxylate scaffolds and benzimidazole derivatives. While both are fused bicyclic heterocycles often treated as bioisosteres in early-stage medicinal chemistry, they exhibit divergent physicochemical properties, synthetic pathways, and target engagement profiles.[1]

For the drug development scientist, the choice between these two scaffolds is rarely arbitrary.[1] Benzothiazole-2-carboxylates function primarily as lipophilic electrophiles and metalloenzyme inhibitors, leveraging the sulfur atom’s distinct electronics.[1] In contrast, benzimidazoles act as amphoteric hydrogen-bond donors/acceptors, dominating the landscape of tubulin inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

Part 1: Structural & Electronic Divergence[1]

The fundamental difference lies in the heteroatom substitution at position 1 (Sulfur vs. Nitrogen) and the resulting electronic distribution.

Physicochemical Properties

-

Benzothiazole (S-variant): The sulfur atom is a "soft" nucleophile with a larger van der Waals radius (1.80 Å) compared to nitrogen (1.55 Å). This increases lipophilicity (LogP), enhancing membrane permeability but often at the cost of aqueous solubility.[1] The C2 position in benzothiazole-2-carboxylates is highly electrophilic due to the electron-withdrawing nature of the C=N bond and the adjacent ester/acid group.

-

Benzimidazole (N-variant): The presence of the pyrrole-like NH makes this scaffold amphoteric. It can donate a hydrogen bond (NH) and accept one (N3). This capability allows it to bind deeply in polar pockets (e.g., the minor groove of DNA) where benzothiazoles might fail due to lack of a donor motif.

Electronic Flow & Reactivity

The following diagram illustrates the divergent physicochemical logic between the two scaffolds.

Figure 1: Decision tree comparing the physicochemical and reactive properties of benzothiazole and benzimidazole scaffolds.

Part 2: Synthetic Architectures

The synthesis of the 2-carboxylate derivative specifically requires different handling for the two scaffolds due to the stability of the intermediates.

Comparative Methodologies

-

Benzothiazole-2-carboxylate: typically synthesized via the condensation of 2-aminothiophenol with oxalate derivatives (e.g., diethyl oxalate). The reaction is driven by the nucleophilicity of the thiol and the amine.

-

Benzimidazole-2-carboxylate: Synthesized from o-phenylenediamine and oxalate. However, benzimidazoles prone to oxidative cyclization pathways when using aldehydes, whereas the oxalate method is a direct condensation.[1]

Experimental Protocol: Synthesis of Ethyl Benzothiazole-2-carboxylate

Context: This protocol yields the ester, a versatile intermediate for amidation or hydrolysis to the free acid (a metalloenzyme inhibitor pharmacophore).[1]

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

p-Toluenesulfonic acid (p-TSA) (catalytic, 0.1 eq)[1]

-

Solvent: Xylene or Toluene (high boiling point required for cyclization)

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap (for water removal), dissolve 2-aminothiophenol (10 mmol) in Xylene (30 mL).

-

Addition: Add Diethyl oxalate (12 mmol) and p-TSA (1 mmol).

-

Reflux: Heat the mixture to reflux (140°C) for 4–6 hours. Critical Checkpoint: Monitor the collection of water in the Dean-Stark trap. Reaction completion is indicated when water evolution ceases.[1]

-

TLC Monitoring: Mobile phase Hexane:EtOAc (8:2). The product will be less polar than the starting aminothiophenol.

-

Workup: Cool to room temperature. The product often precipitates upon cooling or addition of cold hexane.

-

Purification: Filter the solid and recrystallize from ethanol. If oil remains, perform flash column chromatography.[1]

Self-Validating Analytical Criteria:

-

1H NMR (CDCl3): Look for the disappearance of the broad SH/NH2 protons (3.0–5.0 ppm) and the appearance of the ethyl quartet (~4.5 ppm) and triplet (~1.4 ppm). The aromatic region will show a characteristic 4-proton pattern.

-

IR Spectroscopy: Strong carbonyl stretch (C=O) at ~1730 cm⁻¹ (ester) and C=N stretch at ~1600 cm⁻¹.

Synthetic Logic Diagram

Figure 2: Synthetic pathway for the formation of the benzothiazole-2-carboxylate scaffold.

Part 3: Pharmacological Profiles & SAR[1]

The structural differences dictate the target profile. The benzothiazole-2-carboxylate moiety is often a "warhead" or a prodrug, whereas the benzimidazole is usually a stable structural anchor.

Data Comparison: Target Specificity

| Feature | Benzothiazole-2-carboxylate | Benzimidazole Derivatives |

| Primary Interaction | Hydrophobic contacts + Electrophilic trap (C2) | Hydrogen Bonding (Donor/Acceptor) |

| Key Targets | Metalloenzymes (Carbonic Anhydrase), Kinases (via ATP pocket hydrophobic fit), Cysteine Proteases (Cathepsin D). | Tubulin (Colchicine site), Proton Pump (H+/K+ ATPase), DNA Minor Groove .[1] |

| Metabolic Liability | S-oxidation (Sulfoxide/Sulfone formation). Hydrolysis of C2-ester by esterases (rapid). | N-oxidation, N-dealkylation, Glucuronidation at NH.[1] |

| Solubility | Low (High LogP). Requires formulation aids (cyclodextrins). | Moderate to High (pH dependent due to basic Nitrogen). |

Mechanism of Action: The "C2" Difference

-

Benzothiazole-2-carboxylate: The ester group at C2 is susceptible to hydrolysis by intracellular esterases. The resulting carboxylic acid can chelate metal ions (Zn²⁺) in metalloenzymes like Histone Deacetylases (HDACs) or Carbonic Anhydrases. Additionally, the benzothiazole ring is a known bioisostere for the purine ring in ATP, making it a potent scaffold for kinase inhibitors.[1]

-

Benzimidazoles: The NH group allows for specific hydrogen bonding with Glu or Asp residues in receptor pockets. For example, in Telmisartan (Angiotensin II blocker), the benzimidazole core stabilizes the receptor-ligand complex through pi-stacking and H-bonding.[1]

Part 4: References

-

Synthesis and biological evaluation of benzothiazole derivatives:

-

Benzothiazole Anticancer Mechanisms:

-

Benzimidazole vs Benzothiazole Lipophilicity & DNA Binding:

-

Synthesis of Ethyl Benzothiazole-2-carboxylate:

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. tandfonline.com [tandfonline.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.in [pharmacyjournal.in]

- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usrij.com [usrij.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Condensation of 2-Aminobenzenethiol with Oxalates

Abstract & Introduction

The condensation of 2-aminobenzenethiol (2-ABT) with oxalate derivatives is a cornerstone reaction in heterocyclic chemistry, yielding privileged pharmacophores used in anticancer therapeutics, amyloid imaging agents, and bioluminescent probes.

The reaction outcome is strictly controlled by the choice of oxalate source and reaction medium. This application note defines two distinct protocols:

-

Protocol A (Mono-Condensation): Reaction with Diethyl Oxalate under neutral reflux to yield Ethyl benzothiazole-2-carboxylate . This product retains an ester handle for further functionalization.

-

Protocol B (Double Condensation): Reaction with Oxalic Acid in Polyphosphoric Acid (PPA) to yield 2,2'-Bis(benzothiazole) . This thermodynamic sink represents the complete condensation of one oxalate unit with two thiol units.

Reaction Mechanism

The formation of the benzothiazole ring proceeds via a cyclocondensation mechanism. While 2-ABT contains two nucleophiles (SH and NH₂), the reaction typically proceeds through an initial nucleophilic attack on the oxalate carbonyl.

Mechanistic Pathway (Graphviz)

Figure 1: General mechanistic flow for the condensation of 2-aminobenzenethiol with oxalate electrophiles.

Critical Parameters & Decision Matrix

The choice of protocol depends entirely on the desired end-product.

| Parameter | Protocol A (Ester Synthesis) | Protocol B (Bis-Benzothiazole) |

| Oxalate Source | Diethyl Oxalate (Liquid) | Oxalic Acid (Solid) |

| Solvent | Ethanol or Neat (Reflux) | Polyphosphoric Acid (PPA) |

| Temperature | 80–120 °C | 180–220 °C |

| Stoichiometry | 1:1 (Thiol : Oxalate) | 2:1 (Thiol : Oxalate) |

| Primary Utility | Intermediate for drug synthesis | Ligand for coordination chemistry |

Protocol A: Synthesis of Ethyl Benzothiazole-2-carboxylate

Target: Mono-condensation product retaining the ester functionality.

Reagents

-

2-Aminobenzenethiol (2-ABT): 1.0 eq (e.g., 1.25 g, 10 mmol)

-

Diethyl Oxalate: 1.5 eq (e.g., 2.0 mL, 15 mmol)

-

Ethanol (absolute): 20 mL

-

Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) (5 mol%) can accelerate the reaction but is not strictly necessary under reflux.

Step-by-Step Methodology

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Mixing: Add 2-ABT and Ethanol to the flask. Stir until dissolved.

-

Addition: Add Diethyl Oxalate dropwise to the solution at room temperature.

-

Note: 2-ABT is prone to oxidation (disulfide formation). Use fresh reagents or conduct under Nitrogen atmosphere for highest yields.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The thiol spot will disappear, and a less polar fluorescent spot (product) will appear.

-

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Isolation:

-

Method 1 (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold ethanol.

-

Method 2 (Extraction): If no precipitate forms, evaporate the ethanol under reduced pressure. Dissolve the residue in EtOAc, wash with NaHCO₃ (sat. aq.) to remove unreacted acid/oxalate, then wash with brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc).

Expected Yield: 60–85% Characterization:

-

Melting Point: ~70–72 °C

-

IR: Strong carbonyl stretch (ester) at ~1730 cm⁻¹.

Protocol B: Synthesis of 2,2'-Bis(benzothiazole)

Target: Double condensation dimer. This method utilizes PPA as both solvent and dehydrating agent to force the reaction to completion.

Reagents

-

2-Aminobenzenethiol: 2.0 eq (e.g., 2.50 g, 20 mmol)

-

Oxalic Acid (dihydrate): 1.0 eq (e.g., 1.26 g, 10 mmol)

-

Polyphosphoric Acid (PPA): ~20 g (Viscous liquid)

Step-by-Step Methodology

-

Preparation: Preheat a commercially available oil bath to 100°C. PPA is extremely viscous at room temperature; warming it facilitates stirring.

-

Mixing: In a 100 mL beaker or wide-mouth flask, mix the PPA, 2-ABT, and Oxalic Acid.

-

Caution: The reaction is exothermic. Mechanical stirring is preferred over magnetic stirring due to viscosity.

-

-

Reaction: Increase temperature to 180–200°C and maintain for 3–4 hours .

-

Visual Cue: The mixture will darken and eventually become a homogeneous melt. Bubbling (evolution of water vapor) will be observed.

-

-

Quenching: Cool the mixture to ~100°C (do not let it solidify completely). Pour the hot syrup slowly into 500 mL of crushed ice/water with vigorous stirring.

-

Safety: PPA hydrolysis is exothermic.

-

-

Neutralization: The resulting slurry will be acidic. Neutralize by adding 10% NaOH or NH₄OH solution dropwise until pH ~8–9. The product will precipitate as a solid.

-

Filtration: Filter the precipitate using a Buchner funnel. Wash copiously with water to remove all phosphate salts.

-

Purification: The crude product is often quite pure. For analytical grade, recrystallize from hot DMF or Glacial Acetic Acid (due to low solubility in common organic solvents).

Expected Yield: 75–90% Characterization:

-

Melting Point: >300 °C (Very high)

-

Solubility: Poor in Ethanol/DCM; soluble in hot DMF/DMSO.

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for selecting the appropriate condensation protocol.

Troubleshooting & Safety

-

Stench Management: 2-Aminobenzenethiol has a potent, disagreeable odor (garlic/rotten egg). All reactions must be set up in a fume hood. Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual thiols before washing.

-

Disulfide Contamination: If the starting material is dark/black, it has oxidized to the disulfide. This reduces yield.[1][2] Purify 2-ABT by distillation under reduced pressure if necessary.

-

PPA Handling: Polyphosphoric acid is corrosive and viscous. Avoid skin contact. If PPA solidifies in the flask, soak in warm water overnight to hydrolyze.

References

-

Synthesis of Benzothiazoles (Review): Molecules, "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry". Available at: [Link]

-

PPA Condensation Protocol: Organic Syntheses, "Polyphosphoric Acid Cyclization". General methodology reference. Available at: [Link]

-

Diethyl Oxalate Condensation: National Institutes of Health (PMC), "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives". Available at: [Link]

Sources

Application Note: 1,3-Benzothiazole-2-Carboxylate in Coordination Chemistry

Executive Summary & Ligand Profile

1,3-benzothiazole-2-carboxylate (BTC) is a versatile heteroaromatic ligand utilized in the design of metallodrugs (specifically Ru(II) and Cu(II) anticancer agents) and luminescent Metal-Organic Frameworks (MOFs). Its utility stems from its ability to act as a rigid N,O-donor , forming stable 5-membered chelate rings with transition metals.

However, this ligand presents a critical chemical challenge: Thermal Instability . The free acid form (1,3-benzothiazole-2-carboxylic acid) is prone to spontaneous decarboxylation in solution or upon heating, yielding benzothiazole and

This guide provides a self-validating workflow to bypass the isolation of the unstable free acid, utilizing the ethyl ester precursor for in situ coordination.

Ligand Physicochemical Profile[1][2][3][4][5]

| Property | Value / Characteristic | Note |

| Formula | Anionic form (Carboxylate) | |

| Coordination Mode | Primary mode for monomeric complexes | |

| Secondary Mode | Common in Ag(I) or Zn(II) polymers | |

| pKa (Conj. Acid) | ~1.2 – 2.0 (Estimated) | Highly acidic due to electron-withdrawing heterocycle |

| Stability Warning | High Risk | Free acid decarboxylates >60°C or in acidic solution. |

Synthesis & Handling Protocols

Protocol A: Synthesis of Ethyl this compound (Stable Precursor)

Rationale: Do not attempt to store the free acid. Synthesize the ethyl ester, which is indefinitely stable, and hydrolyze it only during complexation.

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Ethanol (Solvent)[1]

-

Glacial Acetic Acid (Catalyst, 5 mol%)

Workflow:

-

Reflux: Mix 2-aminothiophenol and diethyl oxalate in ethanol with catalytic acetic acid. Reflux for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The thiol spot will disappear; a highly fluorescent blue spot (the ester) will appear.

-

Isolation: Cool to room temperature. The ester often crystallizes directly. If not, remove solvent under reduced pressure and recrystallize from cold ethanol.

-

Yield Check: Expected yield >80%. Melting point: 70–72°C.

Protocol B: In Situ Generation and Coordination to Ruthenium(II)

Target Complex:

Step-by-Step Procedure:

-

Precursor Dissolution:

-

Dissolve

(0.5 eq) in Methanol (10 mL). Solution should be deep red/orange.

-

-

Ligand Activation (The Critical Step):

-

In a separate vial, dissolve Ethyl this compound (1.0 eq) in Methanol.

-

Add NaOH (1.05 eq, aqueous solution). Stir at Room Temperature for 30 mins.

-

Self-Validating Checkpoint: Perform TLC.[2] The ester spot should disappear. Do NOT heat this solution. Do NOT add acid.

-

-

Complexation:

-

Add the hydrolyzed ligand solution (containing sodium benzothiazole-2-carboxylate) dropwise to the Ruthenium solution.

-

Stir at ambient temperature for 4 hours.

-

Color Change: Solution typically shifts from orange to bright yellow/orange.

-

-

Isolation:

-

Evaporate solvent to ~2 mL volume.

-

Add diethyl ether to precipitate the complex.

-

Filter and wash with cold ether.

-

Structural Characterization & Validation

To confirm successful coordination and rule out decarboxylation, compare spectral data against the following benchmarks.

Infrared Spectroscopy (FT-IR) Validation

| Functional Group | Free Ester ( | Metal Complex ( | Diagnostic Interpretation |

| 1730–1750 (Strong) | Absent | Confirms hydrolysis. | |

| N/A | 1620–1640 | Asymmetric carboxylate stretch. | |

| N/A | 1350–1380 | Symmetric carboxylate stretch. | |

| N/A | >200 | Indicates monodentate or asymmetric chelation. |

NMR Diagnostics ( NMR in DMSO- )

-

Loss of Ethyl Group: The quartet (~4.4 ppm) and triplet (~1.4 ppm) of the ethyl ester must be absent.

-

Ring Proton Shift: The proton at the C4 position (adjacent to Nitrogen) typically shifts downfield (deshielding) by 0.2–0.5 ppm upon coordination to a metal center due to electron withdrawal by the metal.

-

Decarboxylation Flag: If you observe a sharp singlet around 9.3–9.5 ppm , this corresponds to the C2-H of unsubstituted benzothiazole. This indicates the ligand has degraded. Discard the batch.

Visualizing the Workflow & Coordination

Diagram 1: Synthesis and Activation Pathway

This diagram illustrates the safe handling route, avoiding the isolation of the unstable acid.

Caption: Workflow prioritizing the stable ester precursor. The red path indicates the high-risk decarboxylation route to be avoided.

Diagram 2: Coordination Modes

Visualizing how the ligand binds to the metal center is crucial for understanding its bioactivity (steric hindrance and bite angle).

Caption: The N,O-chelation mode forming a 5-membered metallacycle. This geometry is essential for the stability of Ru(II) and Cu(II) anticancer complexes.

Functional Applications

A. Biological Activity (Antitumor)

Ruthenium(II) arene complexes utilizing BTC have shown cytotoxicity profiles comparable to Cisplatin against HeLa and A375 cancer cell lines.

-

Mechanism: The planar benzothiazole ring facilitates intercalation between DNA base pairs, while the labile chloride ligand (in

) allows for covalent binding to guanine residues after hydrolysis inside the cell. -

Protocol Note: When testing cytotoxicity, dissolve complexes in DMSO/Media (1:99). Ensure the DMSO concentration does not exceed 1% to prevent ligand displacement.

B. Photoluminescence

Lanthanide complexes (Eu, Tb) of BTC exhibit luminescence. The benzothiazole moiety acts as an "antenna," absorbing UV light and transferring energy to the metal center.

-

Optimization: The triplet state energy of BTC is well-matched to

, leading to bright red emission. -

Caution: Presence of water molecules in the coordination sphere quenches this luminescence. Dehydration of the complex (heating to 150°C) often significantly enhances quantum yield.

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| Effervescence during hydrolysis | Decarboxylation ( | Temperature too high. Perform hydrolysis at |

| Product is insoluble in MeOH | Polymer formation. | The ligand may be bridging metal centers.[3] Add a co-ligand (e.g., |

| Ligand degradation. | The carboxylate group was lost. Restart synthesis; avoid acidic workups. | |

| Low Luminescence | Solvent quenching. | Dry the sample thoroughly or switch to |

References

-

Synthesis and Biological Evaluation of Benzothiazole Derivatives Source:Journal of Heterocyclic Chemistry Context: foundational protocols for benzothiazole ring synthesis.

-

Ruthenium(II) Complexes with Benzothiazole Ligands: Synthesis and Cytotoxicity Source:Inorganic Chemistry (ACS) Context: Details the specific N,O-chelation mode and anticancer activity against HeLa lines.

-

Crystal Structure and Coordination Modes of Thiazole-2-carboxylates Source:Acta Crystallographica Context: Provides crystallographic data on bond lengths and bite angles for Ag(I) and Zn(II) analogs.

-

Decarboxylation Mechanisms of Heteroaromatic Carboxylic Acids Source:The Journal of Organic Chemistry Context: Explains the thermal instability of the 2-carboxyl

Sources

Troubleshooting & Optimization

Technical Support Center: Benzothiazole-2-carboxylic Acid Decarboxylation

Topic: Troubleshooting & Process Control for Benzothiazole-2-carboxylic Acid (BCA) Audience: Organic Chemists, Process Engineers, Medicinal Chemists Status: Active Guide[1]

Technical Brief: The Stability Paradox

Executive Summary: Benzothiazole-2-carboxylic acid (BCA) presents a unique challenge in heterocyclic chemistry: kinetic instability .[1] Unlike its 5- or 6-substituted isomers, the 2-position is adjacent to both the ring nitrogen and sulfur.[1] The electron-withdrawing nature of the C=N bond makes the carboxylic acid at C2 exceptionally prone to thermal decarboxylation, often proceeding via a zwitterionic intermediate.

This guide addresses two distinct troubleshooting scenarios:

-

Unwanted Decarboxylation: You are synthesizing BCA, but it degrades into benzothiazole.[1]

-

Incomplete Decarboxylation: You are using BCA as a transient directing group or precursor and need to drive the CO₂ loss to completion.

Mechanism of Action

Understanding the mechanism is critical for control. The reaction does not require radical initiators; it is driven by the stability of the transient ylide intermediate.

Caption: Thermal decarboxylation pathway facilitated by the electron-withdrawing azole ring, leading to spontaneous CO₂ loss.[1]

Troubleshooting Guide: Unwanted Decarboxylation (Yield Loss)

User Scenario: “I am trying to synthesize or isolate benzothiazole-2-carboxylic acid (e.g., via KMnO₄ oxidation of 2-methylbenzothiazole), but my yield is low and NMR shows significant unsubstituted benzothiazole.”

Diagnostic Table: Preserving the Acid

| Symptom | Probable Cause | Corrective Action |

| Gas evolution during workup | Acidification of the salt is too aggressive (exothermic).[1] | Protocol Change: Acidify the carboxylate salt at 0°C–5°C . Use weak acids (Acetic acid) instead of concentrated HCl if possible. |

| Product disappears on drying | Thermal degradation in vacuum oven. | Protocol Change: Do not heat to dry. Lyophilize (freeze-dry) or dry in a desiccator over P₂O₅ at room temperature. |

| Solution turns dark/oily | Spontaneous decarboxylation in polar protic solvents. | Solvent Switch: Avoid storing in Methanol/Water for extended periods. Isolate immediately. Store as the Sodium Salt (stable) rather than the free acid. |

| Low yield after reflux | Reaction temperature exceeds stability threshold (>60°C). | Process Control: If hydrolyzing an ester, use LiOH/THF at room temperature (25°C) instead of refluxing NaOH/EtOH. |

Expert Insight: The Salt Stabilization Strategy

The free acid (BCA) is significantly less stable than its carboxylate salt.

-

Recommendation: If your next step allows, isolate and store the compound as Sodium Benzothiazole-2-carboxylate .[1]

-

Procedure: Treat the crude acid with 1.0 eq NaHCO₃ in cold water, wash with non-polar solvent (to remove decarboxylated byproduct), and lyophilize the aqueous layer.

Troubleshooting Guide: Incomplete Decarboxylation

User Scenario: “I want to remove the C2-carboxyl group to generate a specific benzothiazole derivative, but the reaction stalls or requires excessive time.”

Diagnostic Table: Forcing the Reaction

| Symptom | Probable Cause | Corrective Action |

| Reaction stalls at 50-60% | Insufficient thermal energy to overcome activation barrier.[1] | Microwave Irradiation: 120°C–150°C for 10–20 mins in DMF is superior to thermal reflux (see Protocol A). |

| Sublimation of Starting Material | BCA sublimes before reacting (common in solid state). | Solvent System: Do not run neat. Dissolve in high-boiling polar solvent (DMSO, Quinoline, or NMP) to keep substrate in liquid phase.[1] |

| Charring / Tarry residues | Oxidative degradation at high temp. | Atmosphere: Degas solvent with Argon/Nitrogen. The electron-rich benzothiazole ring is prone to oxidation at >150°C in air. |

| Slow kinetics | Lack of proton source (if running in aprotic solvent). | Additive: Add 5–10 mol% p-TsOH or Acetic Acid.[1] Protonation of the ring Nitrogen lowers the activation energy for decarboxylation. |

Protocol A: Microwave-Assisted Decarboxylation (Recommended)

Standard thermal reflux often leads to sublimation issues.[1] Microwave synthesis provides uniform heating.

-

Vessel: 10 mL Microwave-transparent sealed tube.

-

Load: 1.0 mmol BCA + 3 mL DMF (Dimethylformamide).

-

Additive: (Optional) 0.1 eq. Acetic Acid.

-

Parameters:

-

Workup: Dilute with water, extract with EtOAc. The CO₂ pressure generated requires a vessel rated for >20 bar.

FAQs: Deep Dive

Q: Why is the 2-position so unstable compared to the 6-position? A: The C2 position is flanked by the ring Nitrogen and Sulfur. The Nitrogen atom can act as an electron sink. When the carboxylate releases CO₂, the resulting negative charge on C2 is delocalized onto the Nitrogen, forming a stabilized ylide-like structure.[1] Substituents at C5 or C6 do not benefit from this direct resonance stabilization, making them much more robust.[1]

Q: Can I use Copper (Cu) catalysis? A: Yes, the "Copper/Quinoline" method is the classic decarboxylation route for aromatic acids. However, for Benzothiazole-2-COOH, it is often overkill .[1] The molecule is labile enough that thermal energy alone (or mild acid catalysis) is sufficient. Copper is necessary only if you have electron-donating groups on the benzene ring that stabilize the carboxyl group.

Q: How do I store the free acid if I must? A:

-

Temperature: -20°C (Freezer).

-

Atmosphere: Argon flushed (prevent moisture).

-

Container: Amber glass (protect from light-induced radical degradation).

-

Shelf-life: Expect ~5-10% degradation per month at RT; <1% per month at -20°C.

Decision Tree: Optimization Workflow

Caption: Logic flow for selecting the correct troubleshooting pathway based on experimental intent.

References

-

BenchChem. (2025).[3][4] Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. Retrieved from

-

Vamsi Krishna, K., et al. (2013).[1] Synthesis of benzothiazole-2-carboxylic acid from 2-methylbenzothiazole. Indian Journal of Heterocyclic Chemistry, 22(3), 229-232.[1]

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Contextual grounding for azole decarboxylation mechanisms).

-

Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic principles of beta-imino carboxylic acids).

-

Katritzky, A. R. (2010).[1] Comprehensive Heterocyclic Chemistry. Elsevier. (Stability data of 2-substituted benzothiazoles).

Sources

Optimizing solubility of benzothiazole-2-carboxylate in aqueous media

Technical Support Center: Solubility Optimization of Benzothiazole-2-Carboxylate

Current Status: ONLINE Agent: Senior Application Scientist, Formulation Chemistry Division Topic: Benzothiazole-2-carboxylate (BCA) Aqueous Solubility & Stability Case ID: BCA-SOL-2026[1]

Critical Alert: Stability Warning

⚠️ STOP AND READ BEFORE HEATING ⚠️

Unlike typical carboxylic acids, Benzothiazole-2-carboxylic acid is thermally unstable .[1] It is prone to decarboxylation , particularly in acidic media or at elevated temperatures (>50°C).[1]

-

The Mechanism: The electron-withdrawing nature of the benzothiazole ring facilitates the loss of CO₂, converting your target molecule into Benzothiazole (a liquid with a characteristic sulfurous/meaty odor).[1]

-

Diagnostic: If your solution develops a "rotten egg" or rubbery smell and the precipitate disappears (benzothiazole is a liquid), you have likely degraded your compound.[1]

-

Rule: NEVER use heat to force solubility.[1] All solubilization strategies must be performed at Room Temperature (RT) or 4°C.[1]

Physicochemical Profile

| Property | Value | Implication for Solubility |

| pKa (Acid) | ~2.92 [1] | Ionizes readily.[1] At pH > 5.0, >99% exists as the soluble carboxylate anion.[1] |

| LogP | ~2.2 - 2.5 | Moderately lipophilic.[1] Requires cosolvents or complexation for high concentrations (>10 mM).[1] |

| Crystal Lattice | High Energy | Strong |

| Stability | Low (Thermal) | Decarboxylates to benzothiazole + CO₂ upon heating [2].[1] |

Troubleshooting Modules (Q&A Format)

Ticket #001: "My compound precipitates immediately upon addition to water/media."

Diagnosis: You are likely attempting to dissolve the free acid form in water (pH ~5-7).[1] Upon addition, the acidic protons lower the local pH below the pKa (2.9), forcing the equilibrium toward the insoluble protonated species.[1]

Solution: In-Situ Salt Formation (The "pH Swing" Protocol) You must convert the free acid to its carboxylate salt before final dilution.[1]

The Protocol:

-

Weigh the target amount of Benzothiazole-2-carboxylic acid.[1]

-

Slurry in a minimal volume of water (e.g., 10% of final volume).

-

Titrate with 1.0 M NaOH or Tris buffer (pH 8.5) dropwise under constant stirring.

-

Monitor until the solution clears (Target pH: 6.5 – 7.5).

-

Dilute to final volume with buffer.

Expert Tip: Avoid Potassium (

Figure 1: Decision tree for pH-dependent solubilization of Benzothiazole-2-carboxylate.

Ticket #002: "I need a high-concentration stock (50 mM) for animal studies, but I can't use high pH."

Diagnosis: At neutral pH, the intrinsic solubility of the salt might be exceeded (Common Ion Effect), or the pH required is physiologically poorly tolerated.[1]

Solution: Cyclodextrin Complexation

Benzothiazole derivatives fit exceptionally well into the hydrophobic cavity of

Recommended Excipient: Hydroxypropyl-

The Protocol:

-

Prepare a 20% (w/v) HP-

-CD solution in water or saline.[1] -

Add Benzothiazole-2-carboxylic acid to this vehicle.[1]

-

Stir at Room Temperature for 4-6 hours. (Do not heat!).[1]

-

Filter through a 0.22

m PVDF filter.[1]

Why this works: The inclusion complex reduces the free energy of the system without requiring extreme pH, and significantly retards decarboxylation by shielding the C-2 position [4].[1]

Ticket #003: "My stock solution in DMSO crashed out when added to cell culture media."

Diagnosis: The "Dielectric Cliff."[1] DMSO has a dielectric constant (

Solution: Ternary Cosolvent System Avoid direct DMSO-to-Water dilution.[1] Use an intermediate polarity bridge (PEG 400).[1]

Optimized Vehicle Formulation:

| Component | Function | % (v/v) |

|---|---|---|

| DMSO | Primary Solubilizer | 5 - 10% |

| PEG 400 | Interface/Stabilizer | 30 - 40% |

| Water/Saline | Bulk Solvent | 50 - 65% |[1]

Mixing Order (Critical):

-

Dissolve compound in DMSO.[1]

-

Add PEG 400 to the DMSO solution.[1] Mix well.

-

Slowly add the Water/Saline to the DMSO/PEG mixture.[1]

Figure 2: Ternary solvent mixing order to prevent precipitation shock.

Summary of Solubilization Strategies

| Application | Recommended Strategy | Key Constraint |

| In Vitro (Low Conc) | pH Adjustment (Tris/NaOH) | Keep pH > 6.0 to prevent free acid crashing.[1] |

| In Vivo (IV/IP) | HP- | Isotonicity; Avoid rapid injection.[1] |

| High Throughput | DMSO Stock | Store at -20°C; Watch for freeze-thaw degradation.[1] |

| Stability | Lyophilized Salt | Store as solid salt; reconstitute immediately before use.[1] |

References

-

BenchChem Technical Support. (2025).[1][2][3] Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. Retrieved from [1]

-

Master Organic Chemistry. (2022).[1] Decarboxylation of Beta-Keto Acids and Malonic Acids. Retrieved from [1]

-

National Institutes of Health (NIH). (2024).[1] Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. Pharmaceutics, 16(6).[1][4] Retrieved from [1]

-

SciSpace. (2024).[1] Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [1]

Sources

Technical Support: Preventing Side Reactions in Benzothiazole Esterification

Ticket ID: BZT-EST-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Benzothiazole esterification presents a unique set of "silent killers"—side reactions that do not merely lower yield but often degrade the heterocyclic core itself. Unlike standard aromatic esterifications, the benzothiazole nucleus is electron-deficient (making the ring susceptible to nucleophilic attack/opening) yet contains a basic nitrogen (making it an ambident nucleophile).

This guide addresses the three most critical failure modes:

-

Thermal Decarboxylation (Specific to 2-carboxy derivatives).

-

Nucleophilic Ring Opening (Hydrolysis under basic conditions).

-

N- vs. O-Acylation Competition (Regioselectivity issues).

Module 1: The Decarboxylation Trap (2-COOH Instability)

User Complaint: "I am trying to esterify benzothiazole-2-carboxylic acid using H2SO4/MeOH at reflux. Gas evolves, and I isolate unsubstituted benzothiazole instead of the ester."

The Mechanism: Benzothiazole-2-carboxylic acid is thermally unstable. The electron-withdrawing nature of the C=N bond facilitates a cyclic transition state similar to malonic acid derivatives, leading to the loss of CO₂ and the formation of benzothiazole (protonated at C2). This reaction is accelerated by heat and acid [1].

The Solution: Low-Temperature Alkylation Do not use Fischer esterification (acid/heat). Instead, proceed via the carboxylate salt alkylation method at room temperature. This avoids the thermal threshold required for decarboxylation.

Protocol A: Cesium Carbonate Mediated Esterification

Target: Benzothiazole-2-carboxylic acid esters

| Reagent | Equivalents | Role |

| Benzothiazole-2-COOH | 1.0 | Substrate |

| Cesium Carbonate (Cs₂CO₃) | 1.2 | Mild Base (forms stable carboxylate) |

| Alkyl Halide (R-I or R-Br) | 1.5 | Electrophile |

| DMF (Anhydrous) | Solvent | Polar aprotic (essential for rate) |

Step-by-Step:

-

Dissolve Benzothiazole-2-COOH in anhydrous DMF (0.2 M concentration).

-

Add Cs₂CO₃ at 0°C . Stir for 30 minutes. Note: Gas evolution (CO₂) here is from the carbonate neutralizing the acid, not decarboxylation of the ring.

-

Add the Alkyl Halide dropwise.

-

Allow to warm to Room Temperature (25°C) . Do NOT heat.

-

Monitor by TLC. Reaction is usually complete in 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.

Module 2: Nucleophilic Ring Opening (The "Disappearing Product")

User Complaint: "My ester product vanishes during saponification or basic workup, leaving a thiol smell."

The Mechanism: The C2 position of benzothiazole is highly electrophilic. Strong hydroxide bases (NaOH, KOH) or alkoxides attack C2, leading to the cleavage of the S–C bond. This results in the formation of 2-aminothiophenol derivatives (often isolated as disulfides due to oxidation) [2].

The Solution: Non-Nucleophilic Bases & pH Control Avoid aqueous strong bases. If base is required for neutralization, use hindered amines (DIPEA) or weak inorganic bases (NaHCO₃).

Visualization of Failure Pathways:

Figure 1: Decision pathways showing how thermal and basic conditions lead to catastrophic core degradation vs. the successful mild alkylation route.

Module 3: Regioselectivity (The Ambident Nucleophile)

User Complaint: "I am reacting 6-hydroxybenzothiazole with an acid chloride. I see two spots on TLC: the ester and a more polar byproduct."

The Mechanism: Benzothiazoles possess a basic nitrogen (N3). While less nucleophilic than a primary amine, it competes with the hydroxyl group, especially if the hydroxyl is phenolic (less nucleophilic than aliphatic alcohols). Reaction at Nitrogen yields the N-acyl benzothiazolium salt , which is unstable and hydrolytically sensitive [3].

The Solution: Hard/Soft Acid-Base (HSAB) Tuning

-

For O-Acylation: Use a "Hard" base (Pyridine or Et3N) to deprotonate the phenol, making the Oxygen a "Harder" and better nucleophile than the Nitrogen.

-

Blocking N-Attack: Steric hindrance around the nitrogen is difficult to engineer, so thermodynamic control is key. O-esters are generally more stable than N-acyl salts.

Protocol B: Regioselective O-Acylation

Target: 6-Acyloxybenzothiazole

-

Solvent: DCM or THF (Anhydrous).

-

Base: Triethylamine (2.0 equiv) . Crucial: The base must be present before the acid chloride to ensure Phenol -> Phenoxide conversion.

-

Catalyst: DMAP (0.1 equiv) is risky as it forms a highly reactive N-acyl pyridinium species that might react indiscriminately. Use only if conversion is sluggish.

-

Procedure:

-

Dissolve 6-hydroxybenzothiazole and Et3N in DCM.

-

Cool to 0°C .

-

Add Acid Chloride dropwise.

-

Quench: Add NaHCO₃ (sat. aq.) immediately upon completion to prevent hydrolysis of the sensitive ester or any N-acyl salts formed.

-

Summary of Troubleshooting (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Gas evolution during reaction | Thermal decarboxylation of 2-COOH group. | Switch to Protocol A (Cs₂CO₃/DMF at RT). |

| Rotten egg/Thiol smell | Ring opening (hydrolysis) due to high pH. | Keep workup pH < 9.[1] Avoid NaOH; use NaHCO₃. |

| Product is water-soluble | Formation of N-acyl benzothiazolium salt. | The reaction occurred at N, not O. Ensure Phenol is fully deprotonated (use stronger base or solvent shift). |

| Low Yield (Steglich) | N-acylurea byproduct formation. | Use EDC/NHS instead of DCC. The urea from EDC is water-soluble and washes away. |

References

-

Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. ResearchGate. (2025).[2] Explains the decarboxylation instability of benzothiazole-2-carboxylic acid in solution at ambient temperatures. Link

-

Process for the preparation of 2-hydroxy-benzothiazoles. Google Patents. (EP0039483A1). Details the mechanism of alkaline hydrolysis opening the benzothiazole ring to mercapto-urea derivatives. Link

-

Benzothiazole synthesis and reactivity. Organic Chemistry Portal. Comprehensive overview of benzothiazole nucleophilicity and electrophilic substitution patterns. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Ethyl 1,3-Benzothiazole-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Ethyl 1,3-benzothiazole-2-carboxylate is a key scaffold, and its characterization is fundamental to understanding its reactivity and potential applications. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as the most powerful tool for determining molecular structure in solution.

This guide provides an in-depth, comparative analysis of the 1H NMR spectrum of ethyl this compound. Moving beyond a simple data report, we will dissect the spectrum piece by piece, comparing it with simpler analogues—benzothiazole and ethyl benzoate—to reveal how each molecular fragment influences the final spectral signature. This comparative approach not only builds confidence in structural assignment but also deepens our intuitive understanding of structure-property relationships.

Section 1: Analysis of the 1H NMR Spectrum of Ethyl this compound

The structure of ethyl this compound presents two distinct proton environments: the aromatic protons on the fused benzene ring and the aliphatic protons of the ethyl ester group. Each provides a unique signature in the 1H NMR spectrum.

The experimental 1H NMR data, acquired in deuterated dimethyl sulfoxide (DMSO-d6), is summarized below.[1]

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Inferred Coupling |

| Ethyl -CH3 | 1.4 - 1.6 | Triplet (t) | 3H | J ≈ 7 Hz |

| Ethyl -CH2- | 4.5 - 4.7 | Quartet (q) | 2H | J ≈ 7 Hz |

| Aromatic Protons | 7.5 - 8.3 | Multiplet (m) | 4H | N/A |

Interpretation of Signals:

-

Ethyl Group Protons (CH3 and CH2): The signals at 1.4-1.6 ppm and 4.5-4.7 ppm are characteristic of an ethyl ester. The upfield triplet corresponds to the three protons of the terminal methyl (-CH3) group. Its signal is split into a triplet because of the two neighboring protons on the methylene (-CH2-) group (n+1 rule, where n=2).[2] The downfield quartet is assigned to the two methylene protons. This signal is significantly shifted downfield to ~4.6 ppm because the protons are adjacent to an electron-withdrawing oxygen atom, which deshields them.[2] The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, where n=3).[2]

-

Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene portion of the molecule resonate in the downfield region between 7.5 and 8.3 ppm.[1] This downfield position is typical for aromatic protons.[3] Their signals overlap to form a complex multiplet, indicating that they have similar but distinct chemical environments. The electron-withdrawing nature of both the fused thiazole ring and the C2-ester substituent deshields these protons, shifting them to a higher chemical shift compared to unsubstituted benzene (δ ~7.34 ppm).

Section 2: A Comparative Spectral Analysis

To fully appreciate the spectral features of our target molecule, we will compare its 1H NMR data with that of two foundational analogues: Benzothiazole (the parent heterocycle) and Ethyl Benzoate (the analogous carbocyclic ester).

| Compound | Aromatic Protons (δ ppm) | Ethyl -CH2- (δ ppm) | Ethyl -CH3- (δ ppm) |

| Ethyl this compound | 7.5 - 8.3 | 4.5 - 4.7 | 1.4 - 1.6 |

| Ethyl Benzoate [4] | 7.41 - 8.06 | 4.38 | 1.41 |

| Benzothiazole | 7.46 - 9.24 | N/A | N/A |

Comparison with Ethyl Benzoate

Ethyl benzoate provides a direct look at the influence of the benzothiazole core. In ethyl benzoate, the aromatic protons ortho to the ester group (H-2/H-6) appear around 8.04 ppm, while the meta and para protons are further upfield (7.4-7.6 ppm).[4] In our target molecule, the entire aromatic multiplet is shifted slightly downfield (7.5-8.3 ppm). This is because the benzothiazole ring system, with its sulfur and nitrogen heteroatoms, is inherently more electron-withdrawing than a simple benzene ring, leading to greater overall deshielding of the aromatic protons.

Comparison with Benzothiazole

Comparing with the parent benzothiazole heterocycle highlights the effect of the ethyl carboxylate substituent. The most notable feature of benzothiazole's spectrum is the highly deshielded proton at C2 (the carbon between N and S), which would appear far downfield. By substituting this position with the ethyl carboxylate group, this signal is absent. Furthermore, the ester group exerts its own electron-withdrawing effect, which influences the protons on the fused benzene ring, contributing to their downfield shift.

Section 3: Experimental Protocol for 1H NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent on a meticulous experimental protocol. The following steps represent a self-validating system for the analysis of a pure, solid compound like ethyl this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved signals.

-

Protocol: Accurately weigh 5-10 mg of ethyl this compound into a clean vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is crucial; deuterated solvents are used to avoid overwhelming the spectrum with a large protonated solvent signal.[5] Add a small amount of an internal standard, typically tetramethylsilane (TMS), whose signal is defined as 0.0 ppm for referencing.[6] Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Rationale: Optimizing the spectrometer for the specific sample ensures maximum signal-to-noise and resolution.

-

Protocol: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. The instrument will "lock" onto the deuterium signal of the solvent to correct for any magnetic field drift. The probe is "tuned" to the correct frequency, and the magnetic field is "shimmed" to make it as homogeneous as possible across the sample volume, which results in sharp spectral lines. Acquire the 1H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

Data Processing:

-

Rationale: Raw NMR data must be mathematically processed to yield an interpretable spectrum.

-

Protocol: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then manually or automatically phased to ensure all peaks are in the positive absorption mode and the baseline is corrected to be flat. The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm. Finally, the area under each peak is integrated to determine the relative number of protons responsible for each signal.

-

Section 4: The Logic of Chemical Shift - Substituent Effects

The chemical shift (δ) of a proton is the most sensitive indicator of its electronic environment. Understanding the factors that govern chemical shift allows for a predictive and mechanistic approach to spectral interpretation.

In ethyl this compound, the aromatic protons are influenced by the potent electron-withdrawing character of the heterocyclic system and the ester group. This effect reduces the electron density around the aromatic protons. Consequently, these nuclei are less "shielded" from the main magnetic field of the spectrometer.[3] To achieve resonance, a higher frequency of radiation is required, which translates directly to a larger chemical shift value, pushing the signals "downfield". This principle explains why the aromatic protons in our target molecule (7.5-8.3 ppm) are found significantly downfield from those in unsubstituted benzene (~7.34 ppm).

By understanding these fundamental principles and employing a comparative methodology, researchers can confidently assign the structure of ethyl this compound and its derivatives, accelerating the pace of discovery and development.

References

-

Synthesis and Biological Evaluation of Some Mannich Bases of Benzothiazolyl Oxadiazoles. Asian Journal of Chemistry. Available at: [Link]

-

Rajeeva, B. et al. (2013). Synthesis and Biological Evaluation of Some Mannich Bases of Benzothiazolyl Oxadiazoles. Asian Journal of Chemistry, 25(10), 4340-4342. Available at: [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2376-2391. Available at: [Link]

-

Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). Semantic Scholar. Available at: [Link]

-

Supporting Information for Publication. The Royal Society of Chemistry. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]

-

University of Calgary. CSD Solution #13. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Taylor & Francis Online. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Benzothiazole Carboxylates for Drug Discovery

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to unraveling its biological activity and optimizing its therapeutic potential. Among the myriad of heterocyclic scaffolds in medicinal chemistry, the benzothiazole nucleus is a recurring motif in a wide range of pharmacologically active agents.[1][2] The precise spatial arrangement of atoms and functional groups within these molecules, dictated by their crystal structure, governs their interactions with biological targets. This guide provides an in-depth comparative analysis of the crystal structure of a representative benzothiazole carboxylate derivative, ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][4]benzothiazole-4-carboxylate, and contrasts it with other key benzothiazole analogues. We will delve into the causality behind experimental choices in structure determination and provide actionable insights for researchers in the field.

The Significance of Structural Elucidation for Benzothiazole Scaffolds

Benzothiazole and its derivatives are privileged structures in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The orientation of substituents on the benzothiazole core, the planarity of the ring system, and the nature of intermolecular interactions in the solid state are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining these structural features, providing a foundational blueprint for structure-activity relationship (SAR) studies and rational drug design.[3]

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. Here, we outline a typical workflow for a benzothiazole carboxylate derivative.

Synthesis and Crystallization

The synthesis of the title compound, ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][4]benzothiazole-4-carboxylate, can be achieved through a multi-step reaction sequence.[5] The final product is typically purified by recrystallization to obtain single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis and Crystallization

-

Reaction Setup: A mixture of ethyl 2-benzothiazolyl acetate and 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)prop-2-enoate is refluxed in dry dioxane containing potassium hydroxide.[5]

-

Product Formation: The resulting precipitate is filtered from the hot solution.[5]

-

Recrystallization for Single Crystals: The crude product is recrystallized from a suitable solvent, such as ethanol, by slow evaporation to yield high-quality single crystals.[5] The choice of solvent and the rate of evaporation are critical factors in obtaining crystals of sufficient size and quality for diffraction experiments. A moderately volatile solvent in which the compound has moderate solubility is often ideal.

Caption: Workflow for the synthesis and crystallization of a benzothiazole derivative.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[6]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[7]

Caption: From crystal to structure: the X-ray diffraction workflow.

Comparative Crystal Structure Analysis

A comparative analysis of the crystal structures of different benzothiazole derivatives reveals how subtle changes in chemical composition can lead to significant differences in their three-dimensional arrangement and intermolecular interactions.

| Parameter | Ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][4]benzothiazole-4-carboxylate[6] | 2-(4-chlorophenyl)benzothiazole[3] | 2-amino-6-chlorobenzothiazole[3] |

| Chemical Formula | C₂₁H₁₄N₂O₃S₂ | C₁₃H₈ClNS | C₇H₅ClN₂S |

| Molecular Weight | 406.46 g/mol | 245.73 g/mol | 184.65 g/mol |

| Crystal System | Monoclinic | Monoclinic | Orthorthorhombic |

| Space Group | P2₁/n | P2₁/c | Pbca |

| Key Bond Lengths (Å) | C=O: ~1.22 | C-Cl: ~1.74 | C-NH₂: ~1.35 |

| C-S: ~1.74 | C-Cl: ~1.73 | ||

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | van der Waals forces | N-H···N hydrogen bonds |

Analysis of Structural Differences and Their Implications:

-

Molecular Conformation: The extended, fused ring system of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][4]benzothiazole-4-carboxylate results in a largely planar molecule.[8] This planarity can facilitate π-π stacking interactions in the crystal lattice, which can influence the material's properties and solubility. In contrast, the dihedral angle between the phenyl and benzothiazole rings in 2-(4-chlorophenyl)benzothiazole will be a key conformational feature.

-

Intermolecular Interactions: The presence of the carboxylate and oxo groups in the ethyl carboxylate derivative introduces polar functionalities capable of forming C-H···O hydrogen bonds, which play a significant role in the crystal packing.[8] In 2-amino-6-chlorobenzothiazole, the amino group is a strong hydrogen bond donor, leading to the formation of N-H···N hydrogen bonds that dictate the packing arrangement. The nature and strength of these intermolecular interactions are crucial for crystal stability and can affect the dissolution rate of a drug substance.

-

Influence of Substituents: The chloro substituent in 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole will influence the electronic properties of the benzothiazole ring system and can participate in halogen bonding interactions, further directing the crystal packing.

Alternative Analytical Techniques

While single-crystal X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical connectivity of the synthesized molecule in solution.[5] While it does not provide the three-dimensional solid-state structure, it is a crucial tool for verifying the molecular identity before crystallization attempts.

-

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline properties of a material. It is particularly useful for identifying different polymorphic forms of a compound, which can have different physical properties and therapeutic efficacy.[1]

-

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the optimized geometry of a molecule and to complement experimental data.[9] This can be particularly useful when obtaining suitable single crystals is challenging.

Conclusion

The crystal structure analysis of 1,3-benzothiazole-2-carboxylate derivatives is a critical step in understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide has provided a comprehensive overview of the experimental workflow, from synthesis to structure determination, and has highlighted the importance of comparative structural analysis. By carefully considering the interplay between molecular conformation, intermolecular interactions, and the influence of substituents, researchers can gain valuable insights into the solid-state properties of these important pharmaceutical building blocks. The integration of crystallographic data with other analytical techniques and computational modeling provides a powerful toolkit for advancing drug discovery and development.

References

-

Elboshi, H. A., Azzam, R. A., Elgemeie, G. H., & Jones, P. G. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][4]benzothiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 82(Pt 2), 182–186. Available from: [Link]

-

Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(5), 717. Available from: [Link]

-

Elboshi, H. A., Azzam, R. A., Elgemeie, G. H., & Jones, P. G. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][4]benzothiazole-4-carboxylate. ResearchGate. Available from: [Link]

-

Elboshi, H. A., Azzam, R. A., Elgemeie, G. H., & Jones, P. G. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][4]benzothiazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Samb, M., et al. (2024). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 335–339. Available from: [Link]

-